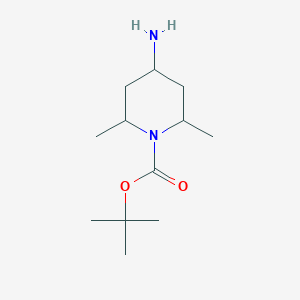

tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18610677

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 |

| Standard InChI Key | UWNNQBIGNFPJRP-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CC(N1C(=O)OC(C)(C)C)C)N |

Introduction

Chemical and Physical Properties

Molecular Structure and Characteristics

tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate features a piperidine ring substituted with a Boc group at position 1, an amino group at position 4, and methyl groups at positions 2 and 6. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ | |

| Molecular Weight | 228.33 g/mol | |

| Appearance | White to off-white powder | |

| Assay Purity | ≥97% | |

| Storage Conditions | 2–8°C, dry environment |

The compound’s stereochemistry and conformational flexibility are influenced by the 2,6-dimethyl substituents, which restrict ring puckering and modulate interactions with biological targets .

Applications in Pharmaceutical Development

Intermediate for Bioactive Molecules

The compound’s primary application lies in synthesizing pharmacologically active molecules. Its Boc group facilitates selective deprotection under acidic conditions, enabling subsequent functionalization at the amine site. Examples include:

-

Antipsychotic Agents: Piperidine derivatives are pivotal in modulating dopamine and serotonin receptors .

-

PROTAC Linkers: The semi-rigid piperidine scaffold serves as a linker in proteolysis-targeting chimeras (PROTACs), enabling ternary complex formation between target proteins and E3 ubiquitin ligases .

Structure-Activity Relationship (SAR) Studies

The 2,6-dimethyl groups impart steric hindrance, which can enhance binding specificity to enzymatic pockets. Comparative studies with analogues (e.g., 3,3-dimethyl or 2-methyl variants) reveal that substituent positioning critically impacts pharmacokinetic properties .

Biological Activity and Mechanism

Targeted Protein Degradation

In PROTAC applications, tert-butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate derivatives contribute to degrading disease-causing proteins by recruiting ubiquitination machinery. The compound’s rigidity balances molecular flexibility and stability, optimizing degradation efficiency .

Neurotransmitter Receptor Modulation

Piperidine derivatives exhibit affinity for G protein-coupled receptors (GPCRs) in the central nervous system. The amino group at position 4 may engage in hydrogen bonding with aspartate residues in transmembrane domains, a mechanism observed in antipsychotic drugs .

Comparative Analysis of Piperidine Derivatives

The following table contrasts tert-butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate with structurally related compounds:

| Compound Name | CAS Number | Substituents | Key Applications |

|---|---|---|---|

| tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate | 1801241-14-4 | 2,6-dimethyl | PROTAC linkers, SAR studies |

| tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | 473838-65-2 | 3,3-dimethyl | Enzyme inhibition |

| tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | 952182-04-6 | 2-methyl | Neuropharmacology |

| tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate | 1402667-19-9 | 4-aryl substituent | Targeted protein degradation |

The 2,6-dimethyl configuration uniquely enhances metabolic stability compared to 3,3-dimethyl analogues, as evidenced by prolonged half-life in hepatic microsomal assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume